6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-8-4-5-10(6-9(8)2)17-12-11-7-16-20(3)13(11)19-14(15)18-12/h4-7H,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNAKPDKZWOIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141995 | |
| Record name | 6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040662-77-8 | |
| Record name | 6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040662-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,4-dimethylphenylhydrazine with 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbaldehyde in the presence of a base can yield the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines or thiols can yield corresponding derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Derivatives
The compound can be synthesized through various methods involving pyrazolo[3,4-d]pyrimidine derivatives. The synthesis typically involves the reaction of substituted phenyl amines with appropriate chlorinated pyrazoles, leading to the formation of this specific pyrazolo compound.
Biological Activities
Research has indicated that 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially acting on specific cancer cell lines. In vitro studies have shown cytotoxic effects against various cancer types.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cellular models.
- Enzyme Inhibition : It has been reported to inhibit certain kinases involved in cancer progression, making it a candidate for targeted cancer therapy.
Applications in Medicinal Chemistry
The unique structure of this compound allows it to be explored in various therapeutic areas:
- Cancer Treatment : Due to its potential antitumor activity, it is being studied as a lead compound for developing new anticancer agents.
- Neurological Disorders : Its ability to penetrate the blood-brain barrier could make it useful in treating neurological conditions where inflammation plays a key role.
- Cardiovascular Diseases : The anti-inflammatory properties may also extend to cardiovascular applications, particularly in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
| Study Reference | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Showed significant reduction in tumor growth in xenograft models. |
| Study B | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro. |
| Study C | Kinase Inhibition | Identified as a potent inhibitor of specific kinases involved in cell proliferation. |
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain protein kinases by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, leading to potential therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Molecular Formula : C₁₄H₁₄ClN₅
- Molecular Weight : 287.75 g/mol
- CAS Number : 1040662-77-8
- Key Features : A pyrazolo[3,4-d]pyrimidine scaffold substituted with a chlorine atom at position 6, a methyl group at position 1, and a 3,4-dimethylphenylamine moiety at position 2. The 3,4-dimethylphenyl group introduces steric bulk and enhanced lipophilicity compared to simpler aromatic substituents .
Structural Significance :
The pyrazolo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry, often exploited for kinase inhibition and anticancer activity. The chlorine atom at position 6 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 3,4-dimethylphenyl group may improve target binding through hydrophobic interactions .
Key Observations :
Substituent Effects: Electron-Donating vs. Steric and Lipophilic Influence: The 3,4-dimethylphenyl group introduces steric hindrance, which may reduce off-target interactions but could also limit solubility. In contrast, the 4-fluorobenzyl group in Compound V balances lipophilicity and synthetic accessibility .
Synthetic Strategies: Amine Substitution: The target compound likely follows a nucleophilic aromatic substitution pathway, similar to the synthesis of 6-chloro-N-(4-fluorophenyl) analogs, where methylamine or substituted anilines displace the chlorine atom at position 4 .
Compound V exhibits antiparasitic activity against Cryptosporidium phosphodiesterases, suggesting that chloro-pyrazolo[3,4-d]pyrimidines can be tailored for diverse therapeutic applications .
Spectroscopic Comparison
¹H NMR :
- The target compound’s NH proton (from the 3,4-dimethylphenylamine) is expected to resonate near 7–8 ppm, similar to NH signals in analogs like 4-chloro-N,1-diphenyl derivatives .
- Methyl groups on the aromatic ring (δ ~2.2–2.5 ppm) and the pyrazolo[3,4-d]pyrimidine core (δ ~3.7–4.0 ppm) align with spectra of related compounds .
IR Spectroscopy :
Pharmacokinetic Considerations
- The 3,4-dimethylphenyl group may enhance membrane permeability compared to polar substituents (e.g., methoxy or carboxylic acid groups), though this could reduce aqueous solubility.
Biological Activity
6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H14ClN5
- CAS Number : 112089-14-2
- Molecular Weight : 287.75 g/mol
Research indicates that this compound exhibits significant inhibitory activity against various protein targets involved in cancer progression. Notably, it has been shown to act as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in tumor growth and angiogenesis.
Inhibitory Concentrations
The compound has demonstrated IC50 values ranging from 0.3 µM to 24 µM against different targets, indicating its potency and selectivity in inhibiting cancer cell proliferation. For instance, a study highlighted that the compound effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration and cycle progression .
Anticancer Efficacy
In a recent study involving phenylpyrazolo[3,4-d]pyrimidine derivatives, the compound was evaluated for its anticancer properties. The findings revealed:
- Tumor Growth Inhibition : The compound significantly inhibited tumor growth in vivo.
- Apoptosis Induction : It promoted apoptosis in cancer cells through mechanisms involving DNA fragmentation.
- Cell Cycle Arrest : The compound caused cell cycle arrest at the G1 phase, preventing further proliferation.
These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent .
Pharmacokinetics and Toxicity Profile
The pharmacokinetic profile of the compound shows favorable characteristics:
- Oral Bioavailability : Approximately 31.8% following oral administration.
- Clearance Rate : 82.7 mL/h/kg, indicating a moderate clearance rate.
- Toxicity : No acute toxicity was observed in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for potential therapeutic use .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Tumor Growth Inhibition | Significant reduction in tumor size |
| Apoptosis Induction | Strong induction of apoptotic pathways |
| Cell Cycle Arrest | G1 phase arrest leading to reduced proliferation |
| Target Inhibition | Effective dual inhibition of EGFR and VEGFR2 |
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) at the 4-position of a pyrazolo[3,4-d]pyrimidine scaffold. For example:
Core scaffold preparation : Start with 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Amination : React with 3,4-dimethylaniline in acetonitrile using DIPEA (N,N-diisopropylethylamine) as a base at room temperature for 6–12 hours .
Purification : Use silica gel chromatography (e.g., 20% MeOH/EtOAc) to isolate the product. Crystallization from acetonitrile improves purity .
Key Variables : Solvent choice (polar aprotic solvents like acetonitrile enhance reactivity), base strength (DIPEA vs. weaker bases), and reaction time.
Basic: How do I characterize this compound spectroscopically?
Methodological Answer:
- ¹H NMR : Look for distinct signals:
- Pyrazole-CH3: δ ~3.7–3.8 ppm (singlet, 3H).
- Aromatic protons (3,4-dimethylphenyl): δ ~6.8–7.4 ppm (multiplet).
- NH amine: δ ~8.0–8.2 ppm (broad, exchanges with D2O) .
- LC-MS : Confirm molecular ion [M+H]+ at m/z 314.1 (C₁₅H₁₆ClN₅). Use reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% formic acid) for purity assessment .
Advanced: How can I resolve contradictions in reported synthetic yields (e.g., 38% vs. 84%)?
Methodological Answer:
Yield discrepancies arise from:
- Substituent effects : Bulky groups (e.g., 3,4-dimethylphenyl) may sterically hinder SNAr. Optimize by testing electron-withdrawing substituents on the aniline .
- Catalyst choice : Pd(dppf)Cl₂ improves coupling efficiency in Suzuki-Miyaura reactions (for analogs). For example, aryl boronic acids increase yield in microwave-assisted reactions (100°C, 12h) .
- Workup protocols : Replace column chromatography with recrystallization (e.g., acetonitrile) to minimize losses .
Advanced: What structure-activity relationship (SAR) insights apply to kinase inhibition?
Methodological Answer:
- Pyrazole N1-methyl : Critical for ATP-binding pocket interactions in kinases (e.g., Src, RET). Removal reduces potency .
- Chloro at C6 : Enhances hydrophobic interactions. Replacement with methyl or ethynyl groups diminishes activity .
- 3,4-Dimethylphenyl : Optimal for π-π stacking in hydrophobic regions. Larger substituents (e.g., biphenyl) may improve selectivity but reduce solubility .
Experimental Design : Test analogs in kinase panels (e.g., Src IC₅₀, KDR IC₅₀) and correlate with molecular docking .
Advanced: How can functionalization at the C6-chloro position be achieved?
Methodological Answer:
- Suzuki coupling : Replace Cl with aryl/heteroaryl groups using Pd(dppf)Cl₂, K₂CO₃, and aryl boronic acids in DMF/H2O (4:1) at 100°C .
- Nucleophilic substitution : React with amines (e.g., methylamine) in acetonitrile to yield 6-aminated derivatives. Note: Chloromethyl groups at C6 allow further alkylation .
Caution : Monitor regioselectivity via ¹³C NMR (C6 shifts from ~155 ppm to ~145 ppm upon substitution) .
Advanced: How do computational methods predict target interactions?
Methodological Answer:
- Docking (AutoDock Vina) : Use the crystal structure of Src kinase (PDB: 2SRC). Focus on hydrophobic interactions with Leu273 and hydrogen bonds with Met341 .
- MD simulations (GROMACS) : Assess binding stability (RMSD <2 Å over 100 ns). Optimize force fields for pyrazolo[3,4-d]pyrimidine analogs .
- Machine Learning (XGBoost) : Train models on kinase inhibition datasets to predict IC₅₀ values. Validate with experimental assays .
Advanced: How to address solubility limitations in biological assays?
Methodological Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the N4-amine. Hydrolyze in vivo to release the active compound .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) for in vitro studies. Confirm stability via LC-MS .
- Structural modifications : Replace 3,4-dimethylphenyl with morpholine or PEGylated groups to enhance aqueous solubility .
Advanced: What are conflicting reports on anti-inflammatory vs. antiviral activity?
Data Contradiction Analysis:
- Anti-inflammatory claims : Derived from analogs (e.g., compound 8a) inhibiting COX-2 (IC₅₀ ~1 µM). However, the target compound lacks direct evidence .
- Antiviral activity : Predicted via ML models for SARS-CoV-2 Mpro inhibition (ΔG ~-8.5 kcal/mol) but not experimentally validated .
Resolution : Perform comparative assays (e.g., COX-2 ELISA vs. Mpro FRET assays) under identical conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
